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Abstract

Ampreloxetine (formerly TD-9855) is a selective norepinephrine reuptake inhibitor (NRI) under
investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). This
technical guide provides an in-depth overview of ampreloxetine's core pharmacology,
mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical
development. Quantitative data from preclinical and clinical studies are summarized, and
detailed experimental methodologies are provided. Signaling pathways and experimental
workflows are visualized to offer a comprehensive understanding of this novel therapeutic
agent.

Introduction

Neurogenic orthostatic hypotension is a debilitating condition characterized by a significant
drop in blood pressure upon standing, resulting from impaired autonomic nervous system
function. It is a common feature of several neurodegenerative disorders, including multiple
system atrophy (MSA), Parkinson's disease, and pure autonomic failure. The primary
pathophysiological driver of nOH is the insufficient release of norepinephrine from sympathetic
nerve endings, leading to inadequate vasoconstriction.

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] By
blocking the reuptake of norepinephrine from the synaptic cleft, ampreloxetine increases the
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concentration and prolongs the action of this key neurotransmitter, thereby enhancing vascular
tone and mitigating the symptoms of nOH.[2] This document serves as a technical resource for
researchers and drug development professionals, consolidating the current knowledge on
ampreloxetine.

Mechanism of Action

Ampreloxetine's primary mechanism of action is the selective inhibition of the norepinephrine
transporter (NET).[1] NET is a crucial protein responsible for the reuptake of norepinephrine
from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling.
By binding to and inhibiting NET, ampreloxetine effectively increases the extracellular
concentration of norepinephrine in the synaptic space.[3] This leads to enhanced activation of
adrenergic receptors on vascular smooth muscle cells, resulting in increased peripheral
vascular resistance and a subsequent rise in blood pressure, particularly upon standing.

Ampreloxetine exhibits a higher affinity for NET compared to the serotonin transporter (SERT),
with a 4-fold selectivity for NET over SERT.[1] At higher doses, it is thought to act as a dual
serotonin-norepinephrine reuptake inhibitor (SNRI).[1]
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Ampreloxetine's inhibition of the norepinephrine transporter (NET).

Quantitative Data

In Vitro Binding Affinity and Functional Inhibition

The following table summarizes the in vitro binding affinity (Ki) and functional inhibition (IC50)

of ampreloxetine for human and rat norepinephrine and serotonin transporters.

Target Species Assay Type Value Reference
Norepinephrine

Transporter Human Binding (Ki) 1.3 nM [4]
(NET)

Human Uptake (IC50) 4.4 nM [4]

Rat Uptake (IC50) 10.0 nM [4]

Serotonin

Transporter Human Binding (Ki) 13 nM [4]
(SERT)

Human Uptake (1C50) 18 nM [4]

Rat Uptake (IC50) 100 nM [4]

Dopamine

Transporter Human Binding (Ki) >10,000 nM [4]
(DAT)

Human Uptake (IC50) >10,000 nM [4]

Pharmacokinetic Parameters

This table outlines the key pharmacokinetic parameters of ampreloxetine in humans.
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Parameter Value Unit Population Reference
Terminal Half- Healthy Subjects
) 30 -40 hours ) [5][6]
Life (tv2) & Patients
Time to
Maximum .
) 8-12 hours Healthy Subjects  [7]
Concentration
(Tmax)
Time to Steady ]
~6 days Healthy Subjects  [7]
State
] Primarily via
Metabolism - Humans [5][6]
CYP1A2

Pharmacodynamic Parameters

The following table presents key pharmacodynamic data for ampreloxetine, including

transporter occupancy and biomarker modulation.

Parameter Value Unit Condition Reference
NET Occupancy .
> 75% % Adult Subjects [819]
(10 mg dose)
SERT
Occupancy (10 <50% % Adult Subjects [819]
mg dose)
Plasma DHPG Patients with
] 5.8 ng/mL
Reduction (IC50) nOH
Plasma
) ] % change from Patients with
Norepinephrine 71% ) [3][10]
baseline nOH
Increase
Plasma DHPG % change from Patients with
22% ] [3][10]
Decrease baseline nOH
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Experimental Protocols
In Vitro Radioligand Binding and Neurotransmitter
Uptake Assays

Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of
ampreloxetine at human and rat monoamine transporters.

Methodology (Summarized from[4]):

e Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human
norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human
dopamine transporter (hDAT) were used. For rat transporters, rat cortical synaptosomes
were prepared.

« Radioligand Binding Assays:

o Membrane preparations from the respective cell lines were incubated with a specific
radioligand (e.g., [*H]nisoxetine for NET, [®H]citalopram for SERT) and varying
concentrations of ampreloxetine.

o Non-specific binding was determined in the presence of a high concentration of a known
inhibitor (e.g., desipramine for NET).

o After incubation, the membranes were filtered, and the bound radioactivity was measured
using liquid scintillation counting.

o Ki values were calculated using the Cheng-Prusoff equation.
o Neurotransmitter Uptake Assays:

o Cells or synaptosomes were incubated with a radiolabeled neurotransmitter (e.g.,
[3H]norepinephrine for NET, [3H]serotonin for SERT) in the presence of varying
concentrations of ampreloxetine.

o Uptake was terminated by rapid filtration and washing.
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o The amount of radiolabeled neurotransmitter taken up by the cells was quantified by

scintillation counting.

o IC50 values were determined by non-linear regression analysis.
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Workflow for in vitro binding and uptake assays.

Clinical Trial Protocol (Phase 3 - NCT03750552 &
NCT03829657)

Objective: To evaluate the efficacy, safety, and durability of ampreloxetine for the treatment of

symptomatic nOH in patients with primary autonomic failure.
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Study Design (Summarized from[1][8]):

o« SEQUOIA (NCT03750552): A Phase 3, 4-week, multicenter, randomized, double-blind,
placebo-controlled, parallel-group study.

« REDWOOD (NCT03829657): A Phase 3, 22-week, multicenter study comprising a 16-week
open-label period followed by a 6-week double-blind, placebo-controlled, randomized
withdrawal period.

 Participants: Adults with a diagnosis of symptomatic nOH due to multiple system atrophy
(MSA), Parkinson's disease (PD), or pure autonomic failure (PAF).

« Intervention: Ampreloxetine (10 mg, once daily) or placebo.

e Primary Efficacy Endpoint:

o SEQUOIA: Change from baseline in the Orthostatic Hypotension Symptom Assessment
(OHSA) composite score.

o REDWOOD: Treatment failure during the randomized withdrawal period.

o Key Secondary Endpoints: Change from baseline in the Orthostatic Hypotension Daily
Activity Scale (OHDAS) and other patient-reported outcomes.

o Safety Assessments: Monitoring of adverse events, vital signs (including supine blood
pressure), electrocardiograms, and clinical laboratory tests.
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Phase 3 clinical trial design for ampreloxetine in nOH.

Conclusion

Ampreloxetine is a promising, selective norepinephrine reuptake inhibitor with a
pharmacokinetic and pharmacodynamic profile well-suited for the once-daily treatment of
symptomatic neurogenic orthostatic hypotension. Its mechanism of action directly addresses
the underlying pathophysiology of nOH by enhancing noradrenergic signaling. Clinical trials
have demonstrated its potential to improve symptoms and daily functioning in patients with this
debilitating condition. Further research and ongoing clinical development will continue to
elucidate the full therapeutic potential and long-term safety of ampreloxetine. This technical
guide provides a solid foundation for understanding the key scientific and clinical aspects of

this novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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